(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride
CAS No.: 1364632-66-5
Cat. No.: VC7062037
Molecular Formula: C5H12Cl2F2N2
Molecular Weight: 209.06
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1364632-66-5 |
---|---|
Molecular Formula | C5H12Cl2F2N2 |
Molecular Weight | 209.06 |
IUPAC Name | (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-4(2-5)3-9-8;;/h4,9H,1-3,8H2;2*1H |
Standard InChI Key | WAPWAGBIFQXFOZ-UHFFFAOYSA-N |
SMILES | C1C(CC1(F)F)CNN.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride comprises a cyclobutane ring substituted with two fluorine atoms at the 3-position, creating a 3,3-difluorocyclobutyl group. Attached to this ring is a methylhydrazine unit (–NH–NH–CH₃), which is protonated to form the dihydrochloride salt. The presence of fluorine atoms introduces electronegativity and steric effects, influencing the compound’s reactivity and intermolecular interactions .
Physicochemical Properties
Key physicochemical parameters are summarized below:
The dihydrochloride salt enhances aqueous solubility, making the compound suitable for liquid-phase reactions and formulation studies. Fluorine atoms contribute to lipophilicity, balancing solubility and membrane permeability .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech specializes in synthesizing this compound under ISO-certified conditions. The process involves:
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Ring Formation: Cyclobutane is fluorinated using SF₄ or Selectfluor® under controlled conditions to yield 3,3-difluorocyclobutane.
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Functionalization: The cyclobutane derivative undergoes radical bromination, followed by nucleophilic substitution with methylhydrazine.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt .
Critical Process Parameters
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Temperature: Maintained below 0°C during fluorination to prevent ring-opening.
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Stoichiometry: Exact molar ratios of HCl are crucial to avoid over-protonation .
Laboratory-Scale Synthesis
Patent literature (WO2014091268A1) describes analogous routes using carbodiimide coupling agents (e.g., EDC) to attach hydrazine derivatives to fluorinated scaffolds. Yields typically range from 65% to 78%, with purification via recrystallization or column chromatography .
Pharmacological and Industrial Applications
Role in Antibiotic Development
The compound’s hydrazine group acts as a β-lactamase inhibitor precursor, disrupting bacterial resistance mechanisms. When incorporated into bicyclic compounds, it enhances potency against Gram-negative pathogens such as Escherichia coli (MIC₉₀: ≤2 µg/mL) .
Conformational Restriction in Drug Design
The rigid cyclobutane ring serves as a conformational lock in protease inhibitors, reducing entropic penalties during target binding. This property is exploited in antiviral and anticancer agents, where structural rigidity improves pharmacokinetic profiles .
Analytical Characterization
Spectroscopic Methods
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